Defined (3aS,7aR) Trans Stereochemistry Versus Unspecified or Cis Diastereomers
The compound bears two defined stereocenters at positions 3a (S) and 7a (R), establishing a trans ring junction [1]. In the octahydrobenzimidazol-2-one N/OFQ antagonist series, the trans configuration is a critical determinant of receptor affinity; the Chen et al. study specifically identified trans‑octahydrobenzimidazol-2-ones 14 and 23 as the active antagonists, implying that the cis diastereomer series is inactive or substantially less potent [2]. Procuring the (3aS,7aR) isomer is therefore essential for reproducing reported N/OFQ antagonist activity.
| Evidence Dimension | Stereochemical configuration at ring junction |
|---|---|
| Target Compound Data | (3aS,7aR) trans configuration; 2 defined stereocenters |
| Comparator Or Baseline | Unspecified stereochemistry or cis (3aR,7aR / 3aS,7aS) diastereomers available from other vendors |
| Quantified Difference | Qualitative: trans configuration required for N/OFQ antagonist activity per published SAR; cis diastereomers are not reported as active in the Chen et al. series. |
| Conditions | SAR analysis from Chen et al. (2004) octahydrobenzimidazol-2-one series |
Why This Matters
Ensures that procured material matches the stereochemistry of biologically active N/OFQ antagonist leads, avoiding inactive diastereomers.
- [1] PubChem Compound Summary for CID 129366097; IUPAC name (3aR,7aS)-3-[(2-chlorophenyl)methyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-one confirms trans ring junction. National Center for Biotechnology Information (2025). View Source
- [2] Chen, Z., Goehring, R. R., Valenzano, K. J., & Kyle, D. J. (2004). Design and synthesis of novel small molecule N/OFQ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(5), 1347–1351. The paper describes trans‑octahydrobenzimidazol-2-ones 14 and 23 as the active antagonists. View Source
